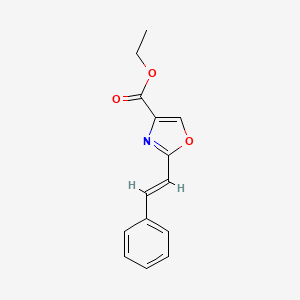

![molecular formula C13H8ClN3O3 B2577616 N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide CAS No. 952893-37-7](/img/structure/B2577616.png)

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide” is a complex organic compound that contains several functional groups, including an oxadiazole ring, a furan ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the oxadiazole and furan rings, as well as the carboxamide group. These groups could potentially participate in various types of intermolecular interactions, such as hydrogen bonding and π-π stacking .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxadiazole and furan rings, as well as the carboxamide group. These groups are known to participate in various types of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole and furan rings could potentially influence its solubility and stability .Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of furan-2-yl[1,3,4]oxadiazole derivatives, including compounds similar to N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide, has been a subject of research due to their significant biological and chemical properties. These compounds are synthesized from furan-2-carboxylic acid hydrazide, leading to derivatives with potential biological activities. The structural confirmation of these compounds is achieved through elemental analyses, IR, and 1H-NMR spectra, showcasing their thiol-thione tautomeric equilibrium (M. Koparır, A. Çetin, A. Cansiz, 2005).

Biological and Pharmacological Applications

Antimicrobial Activity : Derivatives of 1,3,4-oxadiazoles, synthesized from acylhydrazides and various reactants, exhibit significant antibacterial and antifungal activities. This is particularly true for compounds demonstrating remarkable activities against pathogens like Staphylococcus aureus and Escherichia coli (E. Jafari, Tahereh Mohammadi, A. Jahanian-Najafabadi, F. Hassanzadeh, 2017).

Antiplasmodial Activity : N-acylated furazan-3-amines have shown activity against Plasmodium falciparum strains. The nature of the acyl moiety significantly impacts the activity, with benzamides displaying promising results. These findings suggest the potential of these derivatives in malaria treatment, emphasizing the importance of the substitution pattern on the phenyl ring (Theresa Hermann et al., 2021).

Anticancer and Antiangiogenic Effects : Novel thioxothiazolidin-4-one derivatives, containing oxadiazol, pyrazole, isoxazole, and piperazine moieties, have been investigated for their anticancer and antiangiogenic properties. These compounds significantly reduce tumor volume and cell number, extending the lifespan of mice bearing Ehrlich Ascites Tumor (EAT). They also inhibit tumor-induced endothelial proliferation, highlighting their potential as anticancer therapy candidates (S. Chandrappa et al., 2010).

Chemical Properties and Reactivity

The synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles under microwave irradiation showcases the chemical reactivity and the efficiency of synthesizing such compounds. This method offers advantages in yield, reaction rate, and simplicity compared to traditional synthesis methods (Li Zheng, 2004).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit spontaneous and evoked action potentials in sensory neurons , suggesting a potential mode of action for this compound.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , which could suggest a wide range of potential biochemical pathways affected by this compound.

Pharmacokinetics

It’s worth noting that similar compounds have been found to be soluble in dmso , which could suggest potential pharmacokinetic properties of this compound.

Result of Action

Similar compounds have been found to reduce behavioral measures of chronic pain , suggesting a potential result of this compound’s action.

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved under specific conditions , suggesting that environmental factors could potentially influence the action of this compound.

Future Directions

Properties

IUPAC Name |

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O3/c14-9-4-1-3-8(7-9)12-16-17-13(20-12)15-11(18)10-5-2-6-19-10/h1-7H,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBMBOAUBIYMIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NN=C(O2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2577536.png)

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2577538.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide](/img/structure/B2577541.png)

![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-phenylmethanesulfonamide](/img/structure/B2577542.png)

![tert-Butyl 2-oxo-1-azaspiro[3.7]undecane-1-carboxylate](/img/structure/B2577547.png)

![1-[3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-2-yl]prop-2-en-1-one](/img/structure/B2577551.png)

![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2577554.png)

![2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid](/img/structure/B2577555.png)

![6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B2577556.png)